Technical Support Center: MS-275 (Entinostat)

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Compound of Interest		
Compound Name:	IV-275	
Cat. No.:	B12391325	Get Quote

Welcome to the technical support center for MS-275 (Entinostat). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of MS-275 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is MS-275 and what is its mechanism of action?

MS-275, also known as Entinostat, is a potent, orally active synthetic pyridyl carbamate that acts as a Class I histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, MS-275 leads to the accumulation of acetylated histones, which alters chromatin structure and modulates the expression of genes involved in cell growth, differentiation, and apoptosis.[1][2] For example, it has been shown to increase the expression of antiproliferation genes like p21. [1]



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Caption: Mechanism of action for the HDAC inhibitor MS-275.

Q2: What is the known oral bioavailability of MS-275?







The oral bioavailability of MS-275 shows significant variation between preclinical animal models and humans.

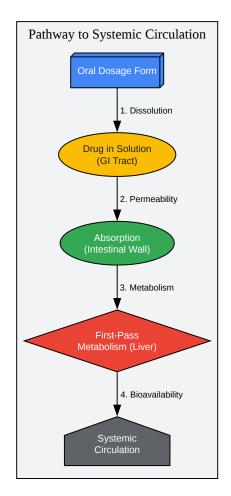
- In Animals: Preclinical studies in rats, mice, and dogs indicated a high oral bioavailability of approximately 85% with a short half-life of about 1 hour.[1][3]
- In Humans: In contrast, Phase I clinical trials revealed a substantially longer half-life in humans, ranging from 39 to 80 hours.[1][4][5] This discrepancy led to unexpected toxicities when a daily dosing schedule, based on animal data, was initially used.[1][6] While the precise absolute bioavailability percentage in humans is not consistently reported across studies, the focus has shifted to managing its long half-life and exposure through adjusted dosing schedules.[4]

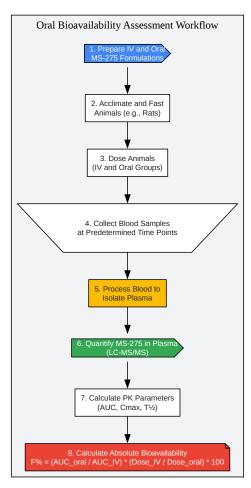
Q3: What are the main factors limiting the oral bioavailability of a compound like MS-275?

Oral drug bioavailability is a complex process influenced by physicochemical and physiological factors.[7] Key barriers include:

- Dissolution: The drug must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major rate-limiting step.[8]
- Permeability: The dissolved drug must then pass through the intestinal epithelial membrane to enter the bloodstream.[9]
- First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[8] Studies suggest, however, that hepatic metabolism is a minor elimination pathway for MS-275.[10]
 [11]







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